molecular formula C17H21N3OS B3960743 1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea

1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea

Cat. No.: B3960743
M. Wt: 315.4 g/mol
InChI Key: JYDMVQYINLDNIM-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea is a chemical compound that features a morpholine ring, a naphthalene ring, and a thiourea group

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c22-17(18-8-9-20-10-12-21-13-11-20)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDMVQYINLDNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea typically involves the reaction of 1-naphthyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thiourea group can form hydrogen bonds with target proteins, enhancing binding affinity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-3-yl: Contains a pyrazole ring instead of a naphthalene ring.

    2-(4-Morpholino)ethyl isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.

Uniqueness

1-[2-(Morpholin-4-yl)ethyl]-3-naphthalen-1-ylthiourea is unique due to the combination of its morpholine, naphthalene, and thiourea groups. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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